molecular formula C9H8F3NO2 B1420074 Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1171919-08-6

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No. B1420074
M. Wt: 219.16 g/mol
InChI Key: VHYPHUNCCISTMT-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, also known as 4-trifluoromethyl-2-pyridinecarboxylic acid ethyl ester, is an organic compound with the molecular formula C9H7F3NO2. It is a colorless solid that is soluble in common organic solvents. It is used in the synthesis of drugs, dyes, and other chemicals. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Synthesis of Tetrahydropyridines :

    • Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
  • Versatile Intermediate for Trifluoromethyl Heterocycles :

    • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This is achieved using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, Pasceri, Lewis, & Moody, 2012).
  • Formation of Pyran and Pyridine Derivatives :

    • A reaction between ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate leads to ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, which can be further transformed into pyran and pyridine derivatives (Usachev, Bizenkov, & Sosnovskikh, 2007).
  • Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans :

    • Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives can be synthesized through a one-pot, three-component reaction. This process is important for synthesizing related fluorinated fused heterocyclic compounds (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).
  • Formation of Oxazolecarboxylic Acid and Heterocyclic Compounds :

    • 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid can be obtained from the corresponding ethyl ester via a rhodium-catalyzed reaction. This compound can be used for the synthesis of various ester and amide derivatives (Shi, Xu, & Xu, 1991).
  • Synthesis of Pyridinecarboxylic Acid Derivatives :

  • Functionalized Trifluoromethylated Diazaspiro[5.5]undecanes Synthesis :

    • Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives can be synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. This is a significant development in multifunctional spirocyclic compound synthesis (Li, Shi, Yang, Kang, Zhang, Song, 2014).

properties

IUPAC Name

ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYPHUNCCISTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670620
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

CAS RN

1171919-08-6
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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